Cas no 15568-57-7 (Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-)

Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl- structure
15568-57-7 structure
Product Name:Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-
Numero CAS:15568-57-7
MF:C8H15NO3
MW:173.209602594376
CID:155700
PubChem ID:27397
Update Time:2025-04-19

Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-
    • 2-[acetyl(ethyl)amino]ethyl acetate
    • 1-Acetoxy-2-(aethyl-acetyl-amino)-aethan
    • 1-acetoxy-2-(ethyl-acetyl-amino)-ethane
    • 2-(N-Acetyl-N-ethyl-amino)-ethyl-acetat
    • Acetamide, N-(2-(acetyloxy)ethyl)-N-ethyl-
    • Acetamide, N-(2-acetoxyethyl)-N-ethyl-
    • ACETIC ACID, (2-(N-ETHYLACETAMIDO)ETHYL) ESTER
    • Acetic acid, [2-(N-ethylacetamido)ethyl] ester
    • AI3-06273
    • BRN 1772034
    • N-(2-Acetoxyethyl)-N-ethylacetamide
    • 5W3D3ZA0RK
    • UNII-5W3D3ZA0RK
    • NSC67916
    • SCHEMBL11929073
    • 2-(N-Ethylacetamido)ethyl acetate
    • Acetamide, acetate (ester)
    • NSC-67916
    • NSC 67916
    • N-(2-(ACETYLOXY)ETHYL)-N-ETHYLACETAMIDE
    • 15568-57-7
    • DTXSID50165951
    • 2-(Ethylamino)ethanol, N,O-diacetyl
    • Acetamide, N-ethyl-N-(2-hydroxyethyl)-, acetate (ester)
    • GIBNFOXKSVQBOP-UHFFFAOYSA-N
    • ACETAMIDE, N-ETHYL-N-(2-HYDROXYETHYL)-, ACETATE
    • N-[(2-Acetoxyethyl)-N-ethyl]acetamide
    • Acetamide, N-[(2-acetoxyethyl)-N-ethyl]-
    • N(2-Acetoxyethyl)-N-ethylacetamide
    • 4-04-00-01537 (Beilstein Handbook Reference)
    • Acetamide, N-[2-(acetyloxy)ethyl]-N-ethyl-
    • Inchi: 1S/C8H15NO3/c1-4-9(7(2)10)5-6-12-8(3)11/h4-6H2,1-3H3
    • Chiave InChI: GIBNFOXKSVQBOP-UHFFFAOYSA-N
    • Sorrisi: O(C(C)=O)CCN(C(C)=O)CC

Proprietà calcolate

  • Massa esatta: 173.10525
  • Massa monoisotopica: 173.10519334g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 5
  • Complessità: 168
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0
  • Superficie polare topologica: 46.6Ų

Proprietà sperimentali

  • Densità: 1.1599 (rough estimate)
  • Punto di ebollizione: 303.86°C (rough estimate)
  • Indice di rifrazione: 1.4590 (estimate)
  • PSA: 46.61
  • LogP: 0.41790
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd